Bêta-méthyl vinyl phosphate

Vue d'ensemble

Description

Le diamthazole dihydrochlorure est un composé antifongique synthétique qui était historiquement utilisé pour traiter la teigne des pieds (pied d'athlète). Il appartient à la classe des composés benzothiazoliques et sa formule moléculaire est C₁₅H₂₅Cl₂N₃OS. Le composé a été retiré du marché en raison de son association avec des effets secondaires neuropsychiatriques .

Applications De Recherche Scientifique

Le diamthazole dihydrochlorure a été utilisé dans diverses applications de recherche scientifique :

Chimie : Il sert de composé modèle pour l'étude des dérivés benzothiazoliques.

Biologie : Le composé a été utilisé pour étudier les mécanismes antifongiques et la résistance.

Médecine : Bien qu'il ait été retiré du marché, il était initialement utilisé pour traiter les infections fongiques.

5. Mécanisme d'action

L'activité antifongique du diamthazole dihydrochlorure est principalement due à sa capacité à inhiber la croissance des champignons en interférant avec leurs processus cellulaires. Il cible la membrane cellulaire fongique, ce qui entraîne une augmentation de la perméabilité et une mort cellulaire éventuelle. Les voies moléculaires exactes impliquées ne sont pas entièrement élucidées .

Mécanisme D'action

Target of Action

Beta-Methyl Vinyl Phosphate (MAP) is primarily used as an intermediate in the synthesis of the antibiotic Meropenem . Meropenem is a broad-spectrum carbapenem antibiotic that targets bacterial cell wall synthesis .

Mode of Action

As an intermediate in the synthesis of Meropenem, MAP contributes to the antibiotic’s ability to inhibit bacterial cell wall synthesis . This is achieved by the antibiotic binding to penicillin-binding proteins (PBPs) within the bacterial cell wall, inhibiting the cross-linking of peptidoglycan chains necessary for bacterial cell wall strength and rigidity . This leads to cell wall weakening, eventual rupture, and bacterial cell death .

Biochemical Pathways

It is known that map is involved in the synthesis of meropenem, which acts on the bacterial cell wall synthesis pathway . By inhibiting the cross-linking of peptidoglycan chains, Meropenem disrupts the integrity of the bacterial cell wall, leading to cell lysis and death .

Pharmacokinetics

Once synthesized into meropenem, the antibiotic exhibits good bioavailability and is known to be stable against degradation by renal dehydropeptidase-i, resulting in high urinary concentrations .

Result of Action

The primary result of MAP’s action, through its role in the synthesis of Meropenem, is the inhibition of bacterial cell wall synthesis, leading to bacterial cell death . This makes Meropenem effective against a broad range of Gram-positive and Gram-negative bacteria .

Action Environment

The efficacy and stability of MAP, as an intermediate in the synthesis of Meropenem, can be influenced by various environmental factors. For instance, the synthesis process must be carried out under controlled conditions to prevent degradation of the compound . Additionally, the effectiveness of the final antibiotic product can be influenced by factors such as the presence of other medications, the patient’s immune status, and the specific characteristics of the infecting bacteria .

Méthodes De Préparation

La synthèse du diamthazole dihydrochlorure implique plusieurs étapes :

Matière première : Le processus commence par le 2-diméthylamino-6-hydroxybenzothiazole.

Formation du sel de sodium : Ce composé est mélangé avec du chlorobenzène et des flocons d'hydroxyde de sodium, puis chauffé et distillé pour former le sel de sodium du thiazole dans le chlorobenzène.

Réaction avec le 1-diéthylamino-2-chloroéthane : Le sel de sodium est ensuite mis à réagir avec le 1-diéthylamino-2-chloroéthane à 90 °C, suivi d'un reflux à 133 °C pendant trois heures.

Analyse Des Réactions Chimiques

Le diamthazole dihydrochlorure subit diverses réactions chimiques :

Substitution : Le composé peut subir des réactions de substitution, en particulier impliquant les groupes amino et éthoxy.

Réactifs courants : Les réactifs typiques comprennent l'hydroxyde de sodium, l'acide chlorhydrique et le chlorobenzène.

Produits principaux : Le produit principal est le sel de dihydrochlorure, avec des sous-produits potentiels en fonction des conditions réactionnelles.

Comparaison Avec Des Composés Similaires

Le diamthazole dihydrochlorure peut être comparé à d'autres dérivés benzothiazoliques :

Composés similaires : Benzothiazole, 2-aminobenzothiazole et 2-mercaptobenzothiazole.

La structure et les propriétés uniques du diamthazole dihydrochlorure en font un composé intéressant malgré son retrait du marché. Sa synthèse, ses réactions et ses applications restent pertinentes dans la recherche scientifique.

Activité Biologique

Beta-Methyl Vinyl Phosphate (MAP), with the CAS number 90776-59-3, is an important chemical compound primarily recognized as an intermediate in the synthesis of the antibiotic Meropenem. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology. This article explores the mechanisms, biochemical pathways, and relevant research findings concerning the biological activity of MAP.

Chemical Structure and Properties

Beta-Methyl Vinyl Phosphate has a complex molecular structure characterized by the following details:

- Molecular Formula : C₁₉H₁₉N₂O₈P

- Molecular Weight : 394.4 g/mol

- Hydrogen Bond Donor Count : 1

- Hydrogen Bond Acceptor Count : 10

- Rotatable Bond Count : 11

- Topological Polar Surface Area : 157 Ų

These properties suggest that MAP is a moderately complex molecule with potential for various interactions within biological systems.

MAP functions primarily as an intermediate in the synthesis of Meropenem, which is a member of the carbapenem class of antibiotics. The mechanism of action involves:

- Inhibition of Bacterial Cell Wall Synthesis : Meropenem disrupts bacterial cell wall integrity, leading to cell lysis and death.

- Biochemical Pathways : MAP contributes to the formation of the beta-lactam ring in Meropenem, essential for its antibacterial properties.

The synthesis pathway involves multiple steps where MAP is crucial for generating active compounds that exhibit antibacterial activity against a wide range of pathogens.

Table 1: Summary of Biological Activity Studies on MAP

Case Study: Continuous Flow Synthesis

A notable study highlighted the use of continuous-flow processes for synthesizing antibiotics, including those involving MAP. The findings indicated that continuous-flow methods could enhance reaction efficiency, yielding up to 80% in certain conditions while maintaining product integrity over extended periods . This approach not only improves productivity but also reduces waste associated with traditional batch processing.

Pharmacokinetics and Toxicology

MAP's pharmacokinetic profile is essential for understanding its safety and efficacy:

- Absorption : Limited absorption due to its chemical structure.

- Distribution : Poorly soluble in water, affecting bioavailability.

- Metabolism : Primarily metabolized through pathways similar to other phosphonate compounds.

- Excretion : Predominantly excreted via renal pathways.

Toxicological studies have shown that while MAP itself has low toxicity, caution is advised due to potential interactions when used as a precursor for more complex molecules like Meropenem.

Propriétés

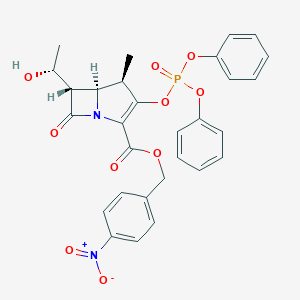

IUPAC Name |

(4-nitrophenyl)methyl (4R,5R,6S)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27N2O10P/c1-18-25-24(19(2)32)28(33)30(25)26(29(34)38-17-20-13-15-21(16-14-20)31(35)36)27(18)41-42(37,39-22-9-5-3-6-10-22)40-23-11-7-4-8-12-23/h3-16,18-19,24-25,32H,17H2,1-2H3/t18-,19-,24-,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STULDTCHQXVRIX-PIYXRGFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C(=O)N2C(=C1OP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1OP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])[C@@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27N2O10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00437857 | |

| Record name | 4-Nitrobenzyl (4R,5R,6S)-3-[(diphenoxyphosphoryl)oxy]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90776-59-3 | |

| Record name | (4-Nitrophenyl)methyl (4R,5R,6S)-3-[(diphenoxyphosphinyl)oxy]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90776-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Methyl vinyl phosphate (map) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090776593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrobenzyl (4R,5R,6S)-3-[(diphenoxyphosphoryl)oxy]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BETA-METHYL VINYL PHOSPHATE (MAP) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0O0V6A80W3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the crystal structure of β-methyl vinyl phosphate (MAP)?

A1: The X-ray powder diffraction data reveals that β-methyl vinyl phosphate (MAP) crystallizes in the monoclinic crystal system with the space group P21. The unit cell parameters are: a = 17.293(4) Å, b = 6.142(6) Å, c = 14.464(8) Å, α = γ = 90°, β = 112.048(0)°. The unit-cell volume is V = 1424.19 Å3, and it contains two molecules per unit cell (Z = 2) [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.